An In-Depth Technical Guide to the Molecular Structure and Properties of Dibenz(a,c)anthracene-1,2-diol
An In-Depth Technical Guide to the Molecular Structure and Properties of Dibenz(a,c)anthracene-1,2-diol
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of dibenz(a,c)anthracene-1,2-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) dibenz(a,c)anthracene. This document is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development who are engaged in the study of carcinogenesis and the metabolic activation of environmental procarcinogens. The guide delves into the structural characteristics of the parent compound and its diol metabolite, the metabolic pathways leading to its formation, its role in the induction of carcinogenesis through the formation of DNA adducts, and the analytical methodologies for its detection and characterization. Given the limited direct experimental data on dibenz(a,c)anthracene-1,2-diol, this guide synthesizes information from closely related and well-studied dibenzanthracene isomers to provide a robust and insightful resource.
Introduction: The Significance of Dibenz(a,c)anthracene and its Metabolites
Dibenz(a,c)anthracene is a pentacyclic aromatic hydrocarbon belonging to the dibenzanthracene class of PAHs.[1] These compounds are products of incomplete combustion of organic materials and are ubiquitously present in the environment, with sources including cigarette smoke, industrial emissions, and grilled food.[2][3] Like many PAHs, dibenz(a,c)anthracene is not carcinogenic in its native form but requires metabolic activation to exert its genotoxic effects.
The metabolic activation of PAHs is a double-edged sword. While the initial hydroxylation reactions are intended to increase water solubility and facilitate excretion, they can also lead to the formation of highly reactive intermediates that can covalently bind to cellular macromolecules, including DNA. The formation of dihydrodiol metabolites is a critical step in this activation cascade. For dibenz(a,c)anthracene, metabolism can lead to the formation of several dihydrodiol isomers, with the 1,2-diol being of particular interest due to its potential to be further metabolized to a highly carcinogenic diol epoxide.
This guide will focus on the molecular and chemical properties of dibenz(a,c)anthracene-1,2-diol, providing a foundational understanding for researchers investigating its biological activities and for those developing analytical methods for its detection.
Molecular Structure and Physicochemical Properties
Structure and Numbering of Dibenz(a,c)anthracene
Dibenz(a,c)anthracene is one of three possible isomers of dibenzanthracene, the others being dibenz(a,h)anthracene and dibenz(a,j)anthracene.[1] The structure and standard numbering of dibenz(a,c)anthracene are depicted below. Understanding the precise numbering is crucial for correctly identifying the positions of metabolic modifications, such as the formation of the 1,2-diol.
Figure 1: Chemical structure and numbering of dibenz(a,c)anthracene.
Formation and Structure of Dibenz(a,c)anthracene-1,2-diol
Metabolic oxidation of dibenz(a,c)anthracene at the 1 and 2 positions by cytochrome P450 enzymes, followed by hydrolysis of the resulting epoxide by epoxide hydrolase, yields dibenz(a,c)anthracene-1,2-diol. This diol can exist as different stereoisomers, with the trans configuration being the most common product of enzymatic hydrolysis. The hydroxyl groups are typically introduced on opposite faces of the aromatic ring system.
Physicochemical Properties
While specific experimental data for dibenz(a,c)anthracene-1,2-diol is scarce, its properties can be inferred from those of the parent compound and other PAH dihydrodiols. The addition of two hydroxyl groups significantly increases the polarity and water solubility of the molecule compared to the parent hydrocarbon.
| Property | Dibenz(a,c)anthracene (Parent Compound) | Dibenz(a,c)anthracene-1,2-diol (Predicted) |
| Molecular Formula | C₂₂H₁₄[4] | C₂₂H₁₆O₂ |
| Molecular Weight | 278.35 g/mol [4] | 312.36 g/mol |
| Appearance | Powder | Likely a solid |
| Melting Point | 205-207 °C | Expected to be higher than the parent compound |
| Boiling Point | 518 °C | Expected to be significantly higher than the parent compound |
| Solubility | Insoluble in water; soluble in organic solvents.[5] | Slightly soluble in water; soluble in polar organic solvents |
| logP (Octanol-Water Partition Coefficient) | High (hydrophobic) | Lower than the parent compound (more hydrophilic) |
Metabolic Activation and Carcinogenesis
The carcinogenicity of many PAHs is directly linked to their metabolic conversion into reactive diol epoxides. This multi-step process is a critical area of study in toxicology and cancer research.
The Diol Epoxide Pathway
The metabolic activation of dibenz(a,c)anthracene to its ultimate carcinogenic form is believed to follow the diol epoxide pathway. This pathway involves a series of enzymatic reactions that transform the relatively inert parent PAH into a highly reactive electrophile capable of binding to DNA.
Figure 2: The metabolic activation of dibenz(a,c)anthracene via the diol epoxide pathway.
The key steps in this pathway are:
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Epoxidation: Cytochrome P450 enzymes introduce an epoxide group across one of the double bonds of the aromatic system, forming an arene oxide. In the case of the 1,2-diol precursor, this occurs at the 1,2-position.
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Hydration: Epoxide hydrolase catalyzes the addition of water to the epoxide, opening the ring to form a trans-dihydrodiol.
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Second Epoxidation: A second epoxidation event, again catalyzed by cytochrome P450, occurs on a different double bond of the dihydrodiol. For dibenz(a,c)anthracene-1,2-diol, this is thought to occur at the 3,4-position, which is in the "bay region" of the molecule.
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DNA Adduct Formation: The resulting diol epoxide is a highly reactive electrophile that can attack nucleophilic sites on DNA bases, primarily guanine and adenine, forming stable covalent adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations and potentially initiating cancer.
The Bay Region Theory
The "bay region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay region of the molecule are particularly carcinogenic. The bay region is the concave area formed by a benzo ring fused to a larger aromatic system. In dibenz(a,c)anthracene, the region between the two terminal benzene rings constitutes a bay region. The formation of a diol epoxide in this region is thought to lead to a particularly reactive and mutagenic species. Many dibenzanthracene metabolites are known to be mutagenic or tumor initiators, including dibenz[a,c]anthracene-10,11-dihydrodiol.[1]
Experimental Protocols and Methodologies
Due to the limited availability of specific experimental protocols for dibenz(a,c)anthracene-1,2-diol, this section provides generalized yet detailed methodologies based on established procedures for other PAH dihydrodiols. These protocols are intended to serve as a starting point for researchers.
Synthesis of Dibenz(a,c)anthracene-1,2-diol
The synthesis of PAH dihydrodiols typically involves the oxidation of the parent PAH. A general approach is as follows:
Protocol: Synthesis of a PAH Dihydrodiol (General Method)
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Oxidation of the Parent PAH:
-
Dissolve the parent PAH (e.g., dibenz(a,c)anthracene) in a suitable organic solvent (e.g., acetone).
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Add an oxidizing agent, such as osmium tetroxide (OsO₄), to the solution. This will form a cyclic osmate ester across a double bond.
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Causality: Osmium tetroxide is a highly selective reagent for the syn-dihydroxylation of alkenes, providing a controlled way to introduce the two hydroxyl groups.
-
Cleave the osmate ester using a reducing agent like sodium sulfite (Na₂SO₃) or hydrogen sulfide (H₂S) in an aqueous solution to yield the cis-dihydrodiol.
-
-
Isomerization to the trans-Dihydrodiol (if necessary):
-
In some cases, the cis-diol may be the desired product. However, for metabolic studies, the trans-diol is often the target. Isomerization can sometimes be achieved under specific acidic or basic conditions, although this can be challenging and may lead to side products.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel or alumina. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the desired dihydrodiol.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
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Self-Validation: The purity of the synthesized diol should be confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point determination.
Spectroscopic Characterization
The structure of the synthesized dibenz(a,c)anthracene-1,2-diol must be unequivocally confirmed using a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For a dihydrodiol, the protons attached to the carbons bearing the hydroxyl groups will have characteristic chemical shifts and coupling constants. The coupling constants between these protons can help to determine the relative stereochemistry (cis or trans) of the hydroxyl groups.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The carbons bearing the hydroxyl groups will be shifted downfield compared to the aromatic carbons.
4.2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: This technique will provide the molecular weight of the compound and a characteristic fragmentation pattern that can be used for identification.
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High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Table of Expected Spectroscopic Data (Hypothetical)
| Technique | Expected Observations for Dibenz(a,c)anthracene-1,2-diol |
| ¹H NMR | - Signals for aromatic protons in the region of 7-9 ppm.- Signals for the methine protons at the 1 and 2 positions in the region of 4-5 ppm.- Signals for the hydroxyl protons (may be broad and exchangeable with D₂O). |
| ¹³C NMR | - Signals for aromatic carbons in the region of 120-140 ppm.- Signals for the carbons at the 1 and 2 positions bearing the hydroxyl groups in the region of 60-80 ppm. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 312.- Fragmentation pattern showing loss of water (M⁺ - H₂O) and other characteristic fragments. |
Analytical Methods for Detection and Quantification
High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of PAH metabolites in biological and environmental samples.
Protocol: HPLC Analysis of Dibenz(a,c)anthracene-1,2-diol
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Sample Preparation:
-
Biological Samples (e.g., tissue, cells): Homogenize the sample and perform a liquid-liquid or solid-phase extraction to isolate the PAH metabolites.
-
Environmental Samples (e.g., water, soil): Use appropriate extraction techniques (e.g., solid-phase extraction for water, Soxhlet extraction for soil) to isolate the analytes.
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of PAHs and their metabolites.[6][7]
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is commonly employed.[7] The gradient is programmed to start with a higher percentage of water and gradually increase the organic solvent content to elute the more hydrophobic compounds.
-
Causality: The reversed-phase column separates the compounds based on their hydrophobicity. The more polar dihydrodiol will elute earlier than the parent PAH. The gradient elution is necessary to achieve good resolution of the various metabolites, which can have very similar structures.[8][9]
-
-
Detection:
-
UV-Vis Detector: PAHs and their metabolites have characteristic UV-Vis absorbance spectra that can be used for detection and quantification.
-
Fluorescence Detector: Many PAHs and their metabolites are fluorescent, and fluorescence detection can provide higher sensitivity and selectivity than UV-Vis detection.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and allows for the definitive identification of the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Figure 3: A generalized workflow for the HPLC analysis of dibenz(a,c)anthracene-1,2-diol.
Self-Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using certified reference standards, if available.
Conclusion and Future Directions
Dibenz(a,c)anthracene-1,2-diol is a crucial intermediate in the metabolic activation of its parent PAH to a potent carcinogen. While direct experimental data for this specific metabolite is limited, a comprehensive understanding of its properties and biological significance can be extrapolated from the extensive research on related dibenzanthracene isomers. This technical guide has provided a framework for understanding the molecular structure, physicochemical properties, metabolic activation, and analytical methodologies related to dibenz(a,c)anthracene-1,2-diol.
Future research should focus on the synthesis and isolation of pure dibenz(a,c)anthracene-1,2-diol to enable detailed spectroscopic characterization and toxicological studies. Such research will be invaluable for elucidating the precise role of this metabolite in the carcinogenicity of dibenz(a,c)anthracene and for developing more accurate risk assessments for human exposure to this environmental contaminant.
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